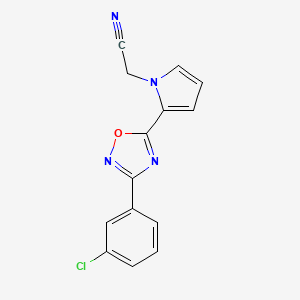
2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a benzamide group, which is a type of amide. The presence of a fluorophenyl group indicates that there is a phenyl ring with a fluorine atom attached .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The thiazole ring, benzamide group, and fluorophenyl group could each participate in different types of reactions .Scientific Research Applications
Anticancer Activity
Compounds structurally related to 2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide have been synthesized and evaluated for their anticancer properties. For instance, a series of substituted benzamides, including thiazole derivatives, demonstrated moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. These compounds showed higher activities compared to the reference drug, etoposide, in some cases (Ravinaik et al., 2021).
Antiparasitic Activity
Another research area for these compounds is their potential antiparasitic activity. A study on thiazol-2-ethylamines derivatives, including benzamide analogs, revealed significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. While none of the tested compounds cured mice infected with the parasite, several showed temporary reductions in parasitemia (Patrick et al., 2016).
Fluorescent Sensors
Compounds incorporating benzimidazole and benzothiazole units have been designed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These sensors exhibit large Stokes shifts, good sensitivity, and selectivity, making them suitable for detecting specific analytes. The binding mechanisms and photophysical properties of these sensors have been thoroughly investigated, highlighting their potential in analytical chemistry (Suman et al., 2019).
Antituberculosis Agents
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among the synthesized compounds, specific derivatives demonstrated promising antituberculosis activity along with a favorable safety profile (Jeankumar et al., 2013).
Dye-Sensitized Solar Cells
In the field of renewable energy, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge have been developed for dye-sensitized solar cells (DSSCs). These sensitizers exhibit improved light-harvesting capabilities and photovoltaic performance, demonstrating the potential of thiazole derivatives in enhancing the efficiency of DSSCs (Han et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfanyl-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2OS2/c1-2-29-22-14-8-5-11-18(22)23(28)26-20-13-7-4-10-17(20)21-15-30-24(27-21)16-9-3-6-12-19(16)25/h3-15H,2H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTKRHSUDCNZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2853448.png)


![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)





![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)
![N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2853462.png)


![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)